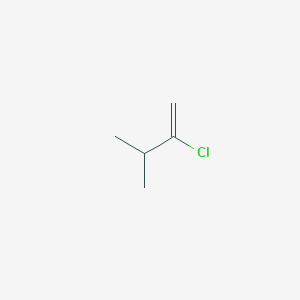

2-Chloro-3-methylbut-1-ene

Description

Contextualization within the Halogenated Alkenes Landscape

Halogenated alkenes, or haloalkenes, are a class of organic compounds derived from alkenes by the substitution of one or more hydrogen atoms with halogens. wikipedia.org These compounds are classified based on the number of halogen atoms (mono-, di-, or polyhalogenated) and the nature of the carbon atom to which the halogen is bonded. kerala.gov.in 2-Chloro-3-methylbut-1-ene is specifically a vinylic halide, meaning the chlorine atom is directly attached to one of the sp² hybridized carbons of the alkene double bond. nih.gov

This structural feature distinguishes it from allylic halides, such as its isomer 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride), where the halogen is bonded to an sp³ hybridized carbon adjacent to the double bond. nist.gov The vinylic C-Cl bond is generally stronger and less reactive in nucleophilic substitution reactions compared to an allylic or alkyl C-Cl bond due to the increased s-character of the sp² carbon and potential resonance effects. The presence of a branched isopropyl group adjacent to the double bond also introduces steric factors that influence its reactivity and distinguish it from unbranched haloalkenes.

Significance in Advanced Organic Synthesis and Chemical Transformations

While not as commonly utilized as some other alkyl halides, this compound serves as a useful building block for specific chemical transformations. Its significance lies in the reactivity of its two functional groups: the carbon-carbon double bond and the vinylic chloride.

The double bond can participate in electrophilic addition reactions, a characteristic reaction of alkenes. evitachem.comwikipedia.org For instance, the addition of hydrohalic acids (like HBr or HCl) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents (C1), and the halide adds to the more substituted carbon (C2), although the existing chlorine atom complicates this prediction. msu.edu

The vinylic chloride allows for transformations that are central to modern synthetic strategies, such as cross-coupling reactions. While less reactive than other halides, vinylic chlorides can participate in reactions like the Suzuki, Stille, or Heck couplings, which are powerful methods for forming new carbon-carbon bonds. These reactions would allow the C(Cl)CH(CH3)2 moiety to be coupled with various organic groups, providing a pathway to more complex molecular architectures. Furthermore, the compound is listed in patent literature, suggesting its application as an intermediate in the synthesis of proprietary molecules. nih.gov One related, more complex molecule, 4,4'-(this compound-1,1-diyl)diphenol, has been investigated for potential use in polymer synthesis. ontosight.ai

Historical Development and Key Milestones in the Study of Branched Haloalkenes

The study of halogenated hydrocarbons dates back centuries, with compounds like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds, including branched haloalkenes, advanced significantly in the 19th century alongside the broader development of organic chemistry. wikipedia.org

Key milestones that enabled the study of specific isomers like this compound include:

Development of Synthetic Methods: The establishment of reliable methods for creating carbon-halogen bonds was crucial. These include the hydrohalogenation of alkynes and alkenes and the halogenation of alkanes. wikipedia.org The synthesis of a branched haloalkene like this compound can be achieved through methods such as the reaction of isoprene (B109036) with hydrogen chloride. evitachem.com

Understanding Regioselectivity: The formulation of Markovnikov's rule in the late 19th century provided a predictive framework for the outcome of electrophilic additions to unsymmetrical alkenes, a foundational concept for synthesizing specific haloalkane isomers. msu.edu

Advancement of Analytical Techniques: The advent of modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was a critical turning point. These techniques allowed chemists to definitively distinguish between closely related structural isomers, such as this compound and its allylic or tertiary isomers (e.g., 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene), which was previously a significant analytical challenge.

Mechanistic Studies: Research into reaction mechanisms, such as nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions, clarified the distinct reactivity profiles of different classes of haloalkanes (primary, secondary, tertiary, vinylic, allylic). chemguide.co.uk For example, studies on the elimination reactions of the saturated analog, 2-chloro-3-methylbutane, show the formation of 2-methyl-2-butene (B146552) as the major product, following Zaitsev's rule. doubtnut.comdoubtnut.com Such studies provided the chemical foundation for understanding and predicting the behavior of unsaturated analogs.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 17773-64-7 | nih.govguidechem.com |

| Molecular Formula | C₅H₉Cl | nih.govguidechem.com |

| Molecular Weight | 104.58 g/mol | nih.govguidechem.com |

| Canonical SMILES | CC(C)C(=C)Cl | guidechem.com |

| Complexity | 55 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 0 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17773-64-7 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

2-chloro-3-methylbut-1-ene |

InChI |

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |

InChI Key |

RBSYGFLXVMWYGD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=C)Cl |

Canonical SMILES |

CC(C)C(=C)Cl |

Synonyms |

2-Chloro-3-methyl-1-butene |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3 Methylbut 1 Ene

Direct Synthesis Routes for 2-Chloro-3-methylbut-1-ene

The primary route for the direct synthesis of this compound involves the hydrochlorination of isoprene (B109036). This reaction is characterized by a complex interplay of regiochemistry, leading to a mixture of several isomeric products.

Stereoselective and Regioselective Synthetic Pathways

The addition of hydrogen chloride (HCl) to the conjugated diene system of isoprene proceeds via an electrophilic addition mechanism. The initial protonation of isoprene predominantly occurs at the C1 or C4 position, leading to the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by the chloride ion at two different positions, resulting in a mixture of products.

The main products are typically the 1,4-addition product, 1-chloro-3-methylbut-2-ene, and the 1,2-addition product, 3-chloro-3-methylbut-1-ene. The formation of the target compound, this compound, arises from the less favored anti-Markovnikov addition of the proton to the C2 position, followed by chloride attack at the same carbon.

The regioselectivity of the addition is sensitive to reaction conditions. The reaction of chlorine with isoprene can yield a monochloride, 2-chloromethyl-1,3-butadiene, along with both 3,4-dichloro-2-methyl-1-butene and 1,4-dichloro-2-methyl-2-butene from 3,4- and 1,4-addition, respectively. usfq.edu.ec The addition of bromine to isoprene is also complicated by the allylic rearrangement of the initial 1,2- and 3,4-addition products into the 1,4-addition product. usfq.edu.ec

Catalysts can be employed to influence the regioselectivity. For instance, carrying out the hydrochlorination of isoprene in the presence of a copper catalyst and an organic quaternary salt has been shown to shift the isomerization of the resulting allylic chlorides to favor the formation of the less-substituted product, prenyl chloride (1-chloro-3-methylbut-2-ene). google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired chlorinated isomers from isoprene. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants, as well as the use of co-solvents and catalysts.

One study focused on the synthesis of prenyl alcohol from isoprene, where the initial chlorination step was systematically optimized. The findings from this optimization provide valuable insights into controlling the synthesis of the precursor chloroalkenes. The use of cuprous chloride as a catalyst and glacial acetic acid as a co-solvent were identified as important factors.

| Parameter | Condition Tested | Observation | Optimal Condition |

|---|---|---|---|

| Temperature | Varied | Yield of the desired product was observed to decrease as the temperature rose above 10°C. | 10°C |

| Molar Ratio | Isoprene:HCl varied | A specific molar ratio was found to be ideal for the reaction. | 1:3.6 (Isoprene:HCl) |

| Catalyst | Cuprous Chloride | The presence of the catalyst was crucial for the reaction. | 4% quality percentage |

| Co-solvent | Glacial Acetic Acid | A co-solvent was beneficial for the reaction medium. | 10% quality percentage |

| Reaction Time | Varied | An optimal duration was identified to maximize yield before potential side reactions or degradation occurred. | 2.5 hours |

Indirect Synthesis via Isomerization of Related Chloroalkenes

The target compound, a vinylic chloride, can be synthesized through the isomerization of its allylic chloride isomers. This transformation represents a less common but mechanistically distinct pathway.

Isomerization from 1-Chloro-3-methylbut-2-ene

1-Chloro-3-methylbut-2-ene (prenyl chloride) is a primary product of the hydrochlorination of isoprene. While it readily isomerizes to its other allylic isomer, its conversion to the vinylic isomer this compound is also possible under specific catalytic conditions. This process involves a diva-portal.orgacs.org-proton shift. acs.orgacs.orgnih.gov The use of a strong, non-nucleophilic base, such as the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can catalyze this isomerization. acs.orgacs.org This reaction transforms the allylic halide into the corresponding vinyl halide, often with high yields and excellent stereoselectivity (Z:E ratio). acs.orgacs.org

Isomerization from 3-Chloro-3-methylbut-1-ene

Similarly, 3-chloro-3-methylbut-1-ene, the other major allylic isomer from isoprene hydrochlorination, can be converted to this compound. This tertiary allylic chloride is often the kinetically favored product of HCl addition. The isomerization to the vinylic chloride follows the same base-catalyzed diva-portal.orgacs.org-proton shift mechanism as the isomerization from 1-chloro-3-methylbut-2-ene. acs.orgacs.orgnih.gov The interconversion between 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene is facile, with studies showing that the former is thermodynamically more stable. usfq.edu.ecresearchgate.net The conversion of 1-chloro-3-methylbut-2-ene to 3-chloro-3-methylbut-1-ene is noted to be easier than the reverse reaction under certain gas-phase conditions. usfq.edu.ecresearchgate.net

Mechanistic Investigations of Isomerization Processes

Two distinct isomerization mechanisms are relevant in the context of chlorinated butene derivatives.

The first is the interconversion between the allylic isomers (1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene). This process is typically acid-catalyzed and proceeds through the formation of a shared, resonance-stabilized allylic carbocation. The thermodynamic equilibrium between these isomers is influenced by factors such as substitution pattern and steric interactions. Computational studies using Density Functional Theory (DFT) have been employed to examine the kinetics and mechanisms of these interconversions and their subsequent elimination reactions to form isoprene. usfq.edu.ecresearchgate.net These studies indicate that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene. usfq.edu.ecresearchgate.net

The second, more specific mechanism is the base-catalyzed isomerization of an allylic chloride to a vinylic chloride. This transformation is proposed to occur via a suprafacial diva-portal.orgacs.org-proton shift. acs.orgacs.org The reaction is initiated by the deprotonation at the carbon adjacent to the double bond (C1 of the allyl system) by a strong base like TBD. This is considered the rate-determining step. acs.orgacs.org The process is thought to proceed through a tight ion pair intermediate, where the protonated base remains associated with the planar allylic anion. This association allows for a highly efficient and stereospecific transfer of the proton to the C3 position of the allyl system, yielding the vinylic halide product. acs.orgacs.org

Novel Synthetic Strategies for Structurally Complex Analogues

The development of novel synthetic methodologies has opened new avenues for the creation of structurally complex analogues of this compound. These advanced strategies move beyond simple hydrohalogenation reactions to incorporate sophisticated catalytic systems and versatile building blocks, enabling the precise construction of intricate molecular architectures. Research in this area is largely driven by the need for novel compounds in materials science and as intermediates for pharmacologically active molecules.

Key advancements in this field revolve around two principal approaches: the catalytic hydrohalogenation of highly substituted alkynes and the use of functionalized haloalkyne synthons in carbon-carbon bond-forming reactions. These methods provide chemists with the tools to introduce diverse functional groups and stereochemical complexity.

Catalytic Hydrohalogenation of Substituted Alkynes

The direct hydrohalogenation of alkynes is a fundamental route to haloalkenes. researchgate.net However, achieving high regioselectivity and stereoselectivity with complex, unsymmetrical alkynes presents a significant challenge. Modern synthetic chemistry has addressed this by developing innovative catalyst systems that can direct the addition of hydrogen halides across the triple bond with high precision.

Recent progress has highlighted the efficacy of ruthenium and gold catalysts in these transformations. researchgate.net For instance, ruthenium-catalyzed hydrohalogenation allows for the use of simple metal halides like zinc chloride (ZnCl₂) and potassium iodide (KI) as the halogen source under mild conditions. researchgate.net This approach has proven effective for alkynes bearing sensitive functional groups, demonstrating its potential for creating complex, bioactive molecules. researchgate.net

| Catalyst System | Halogen Source | Key Advantage | Potential Application |

|---|---|---|---|

| Ruthenium-based catalyst | ZnCl₂, ZnBr₂, KI | Mild reaction conditions, high regioselectivity | Synthesis of functionalized haloalkenes for pharmaceutical intermediates |

| Gold-on-carbon (Au/AC) | HCl gas | High performance for acetylene (B1199291) hydrochlorination | Industrial production of simple vinyl chlorides |

| Indium(III) or Iron(III) chloride | Tertiary chlorides | Exclusive formation of E-configured vinyl chlorides | Stereoselective synthesis of trisubstituted alkenes via subsequent coupling |

Haloalkynes as Versatile Building Blocks

A powerful strategy for constructing complex analogues involves the use of haloalkynes as key synthetic intermediates. acs.orgacs.org These molecules act as dual-functionalized reagents, where the alkyne can participate in various transformations while the halogen atom is retained for subsequent modifications. acs.org This approach allows for the rapid assembly of complex structures. acs.org

A prominent example is the use of 3-chloro-3-methylbut-1-yne . This compound serves as a versatile building block in the synthesis of natural product analogues. mdpi.commdpi.com It can be coupled with other molecules through transition-metal-catalyzed reactions, such as those involving copper or palladium, to introduce the gem-dimethyl-chloro-ethynyl moiety. This unit can then undergo further transformations, like intramolecular cyclization, to form complex heterocyclic systems. mdpi.com

Research into the synthesis of lineaflavone analogues, for example, has utilized 3-chloro-3-methylbut-1-yne to build a key part of the molecular scaffold. mdpi.com The synthesis involves the selective substitution of a precursor with 3-chloro-3-methylbut-1-yne, followed by a high-temperature intramolecular cyclization to create a dimethylpyran ring system. mdpi.com

| Target Molecule Class | Key Reaction Step | Catalyst/Reagents | Significance |

|---|---|---|---|

| Lineaflavone Analogues | Substitution followed by intramolecular cyclization | CuI, K₂CO₃, KI, DMF; then diethylaniline at 250 °C | Efficient construction of a dimethylpyran ring system. mdpi.com |

| Osajin and Scandenone Analogues | Copper-catalyzed alkynylation | CuI, K₂CO₃, KI, DMF | Introduction of a key fragment for building complex flavonoid skeletons. mdpi.com |

| trans-Chrysanthemic Acid Analogues | Base-catalyzed interaction with an alcohol | Base | Forms a cyclopropylmethanol (B32771) derivative, a versatile route to various analogues. researchgate.net |

Precursor Chemistry from Bio-Based Sources

The push towards sustainable chemistry has spurred research into the use of renewable feedstocks for the synthesis of chemical precursors. While not yet directly applied to this compound analogues on a large scale, developments in the production of substituted butenes and butadienes from bio-based sources are noteworthy. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms for 2 Chloro 3 Methylbut 1 Ene

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on vinylic halides like 2-Chloro-3-methylbut-1-ene are generally disfavored under standard SN1 and SN2 conditions due to electronic and steric factors inherent to the substrate.

SN1 Mechanisms and Carbocation Intermediates

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process, the first and rate-determining of which is the formation of a carbocation intermediate. For this compound, this initial step would require the cleavage of the C-Cl bond to yield a vinylic carbocation.

This vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon, is highly unstable and energetically unfavorable. The C-Cl bond in a vinylic halide is stronger than in an alkyl halide because the sp²-hybridized carbon has more s-character, holding the electrons in the C-Cl bond closer to the carbon nucleus. The formation of the high-energy vinylic cation presents a significant activation energy barrier, rendering the SN1 pathway extremely slow.

To illustrate the effect of structure on stability, a comparison with a constitutional isomer, 3-chloro-3-methylbut-1-ene (an allylic halide), is instructive. The allylic halide readily ionizes to form a tertiary allylic carbocation, which is significantly stabilized by resonance. This delocalization of the positive charge over multiple atoms drastically lowers the activation energy for its formation.

| Compound | Halide Type | Carbocation Intermediate | Carbocation Stability | Propensity for SN1 Reaction |

|---|---|---|---|---|

| This compound | Vinylic | Vinylic | Very Low | Extremely Low |

| 3-Chloro-3-methylbut-1-ene | Tertiary, Allylic | Tertiary, Allylic (Resonance Stabilized) | High | High |

SN2 Mechanisms and Transition State Analysis

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). This pathway is also highly improbable for this compound.

Several factors contribute to the inertness of vinylic halides toward SN2 reactions:

Steric Hindrance : The incoming nucleophile is repelled by the high electron density of the pi (π) bond of the alkene.

Unfavorable Geometry : The required backside attack (180° to the C-Cl bond) is sterically blocked by the molecule's own carbon backbone. The nucleophile would have to approach through the plane of the double bond, which is not feasible.

The transition state for an SN2 reaction requires the carbon atom undergoing attack to adopt a trigonal bipyramidal geometry. Forcing an sp²-hybridized carbon, which is naturally trigonal planar, into this highly strained and high-energy transition state is energetically prohibitive.

Stereochemical Outcomes of Substitution Reactions

The stereochemical consequences of SN1 and SN2 reactions—racemization and inversion of configuration, respectively—are not relevant to this compound for two primary reasons. First, as established, the compound is highly unreactive toward both SN1 and SN2 mechanisms under normal conditions. Second, the carbon atom bearing the chlorine atom (C-2) is not a stereocenter, as it is bonded to two hydrogen atoms via the double bond (part of a =CH₂ group). Therefore, even if a substitution reaction could occur at this center, concepts of inversion or racemization would not apply.

Elimination Reactions

Elimination reactions provide a more viable, albeit challenging, pathway for the transformation of this compound. These reactions typically require strong bases and can proceed via E1 or E2 mechanisms. The substrate has two distinct types of beta-hydrogens (hydrogens on carbons adjacent to the carbon bearing the chlorine) that can be removed: those on C-1 and the one on C-3.

E1 Pathways: Kinetics and Thermodynamics

The unimolecular elimination (E1) mechanism, much like the SN1 pathway, proceeds through an initial, rate-limiting step involving the formation of a carbocation. Consequently, the E1 pathway for this compound is severely hindered by the same factor that inhibits the SN1 reaction: the profound instability of the vinylic carbocation intermediate.

The kinetics of an E1 reaction are first-order, with the rate dependent only on the concentration of the substrate (Rate = k[Substrate]). However, the rate constant (k) would be extremely small due to the very high activation energy required to form the vinylic cation. Thermodynamically, the high energy of this intermediate makes the E1 pathway non-spontaneous and unlikely to occur under typical laboratory conditions.

Gas-Phase Elimination Kinetics and Transition State Structures

The thermal decomposition of alkyl halides in the gas phase provides fundamental insights into molecular reactivity. While specific kinetic studies for the unimolecular elimination of this compound are not extensively detailed in the literature, the behavior of its isomers, such as 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, offers a strong basis for understanding its likely mechanism. These related compounds decompose to yield isoprene (B109036) and hydrogen chloride.

The gas-phase elimination of many alkyl halides proceeds through a concerted, unimolecular (E1) mechanism involving a cyclic transition state. For compounds like 3-chloro-3-methylbut-1-ene, the reaction is understood to proceed via a four-membered cyclic transition state. This mechanism involves the polarization and elongation of the carbon-chlorine bond, which is the rate-determining step, leading to the formation of isoprene and HCl.

It is inferred that this compound would also undergo elimination through a similar four-membered transition state. The process involves the abstraction of a hydrogen atom from the adjacent methyl group by the chlorine atom, leading to the formation of a new π-bond and the elimination of HCl. The transition state is characterized by a partially broken C-Cl bond, a partially broken C-H bond, and partially formed H-Cl and C=C π bonds.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in characterizing these transition states. For the related isomer 3-chloro-3-methylbut-1-ene, DFT calculations suggest a non-synchronous, four-membered cyclic transition state. The key kinetic parameters for such reactions are typically determined through experimental techniques like single-pulse shock tube studies combined with theoretical calculations.

Table 1: Comparison of Elimination Mechanisms for Chlorinated Butene Isomers

| Compound | Proposed Transition State | Products | Notes |

|---|---|---|---|

| 1-Chloro-3-methylbut-2-ene | Six-membered cyclic | Isoprene, HCl | Elimination rate is greater than its isomer, 3-chloro-3-methylbut-1-ene. |

| 3-Chloro-3-methylbut-1-ene | Four-membered cyclic | Isoprene, HCl | The C-Cl bond elongation is the rate-determining step. |

Rearrangement Reactions

Hydride and Alkyl Shifts in Carbocation Chemistry

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the migration of a group to an adjacent electron-deficient center to form a more stable carbocation. However, in the case of this compound, the formation of a vinyl carbocation—where the positive charge is on a double-bonded carbon—presents significant barriers to such rearrangements.

Vinyl carbocations are inherently unstable due to the sp-hybridization of the carbon bearing the positive charge, which makes it more electronegative and less capable of accommodating the charge. Furthermore, they lack the stabilization from hyperconjugation and resonance that is typical for alkyl carbocations.

Specifically, 1,2-hydride or 1,2-alkyl shifts are very uncommon in vinyl cations. This is because the migration of a hydride or alkyl group to the vinyl cation center would require the interacting orbitals to pass through a non-planar transition state where they are orthogonal to each other. This orbital orthogonality results in a very high activation energy for the rearrangement, making it kinetically unfavorable, even if the resulting allylic carbocation would be thermodynamically more stable. Therefore, under conditions that might generate a carbocation from this compound, significant rearrangements via hydride or alkyl shifts are not expected to be a major reaction pathway.

Isomerization Dynamics and Equilibrium Studies

Isomerization reactions involving chlorinated methylbutenes have been studied, particularly the interconversion between 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene. These studies show that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene, and the conversion of the former to the latter is easier than the reverse reaction.

The isomerization of this compound could potentially occur under thermal or catalytic conditions. For instance, the isomerization of neopentyl chloride to 2-chloro-2-methylbutane (B165293) has been explained by a mechanism involving the interchange of a methyl group and the chlorine atom, which is the rate-limiting step. A similar interchange mechanism could potentially facilitate the isomerization of this compound to other isomers like 2-chloro-3-methylbut-2-ene.

The relative stability of the different isomers is a key factor in determining the equilibrium position of these reactions. Thermodynamic data, often derived from computational chemistry, can predict the predominance of one isomer over others in an equilibrium mixture.

Table 2: Relative Thermodynamic Stability of Related Isomers

| Isomer | Relative Stability |

|---|---|

| 1-Chloro-3-methylbut-2-ene | More stable |

| 3-Chloro-3-methylbut-1-ene | Less stable |

Data based on computational studies showing the free energy of reaction for interconversion.

Addition Reactions Across the Alkene Moiety

Electrophilic Addition Mechanisms

The addition of electrophiles, such as hydrogen halides (HX), to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon. This regioselectivity is explained by the formation of the more stable carbocation intermediate during the reaction.

In this compound, the presence of the chlorine atom on the double bond influences the reaction. Chlorine is an electron-withdrawing group due to its high electronegativity, which deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene.

When an electrophile like H⁺ adds to the double bond of this compound, two possible carbocation intermediates can be formed:

Addition to C1: Protonation of the CH₂ carbon (C1) would form a secondary carbocation at C2, which is also an α-chloro carbocation.

Addition to C2: Protonation of the C(Cl) carbon (C2) would form a primary carbocation at C1.

Between these two, the secondary carbocation is significantly more stable than the primary carbocation. Although the adjacent chlorine atom has an electron-withdrawing inductive effect that can destabilize the carbocation, its lone pairs can also offer some resonance stabilization. The dominant factor is the higher stability of a more substituted carbocation. Therefore, the reaction proceeds via the more stable secondary α-chloro carbocation intermediate. The subsequent attack of the halide nucleophile (X⁻) on this carbocation leads to the final product.

The mechanism is a two-step process:

Slow Step (Rate-determining): The alkene's π-electrons attack the electrophile (H⁺), forming a C-H bond and the more stable carbocation intermediate.

Fast Step: The nucleophile (X⁻) attacks the carbocation, forming the final product.

Following Markovnikov's rule, the addition of HBr to this compound is predicted to yield 2-bromo-2-chloro-3-methylbutane as the major product.

Radical Addition Processes

In the presence of peroxides or UV light, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. This reversal of regioselectivity is due to the difference in the reaction mechanism.

The radical addition occurs through a chain reaction mechanism:

Initiation: The peroxide initiator homolytically cleaves to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation:

Step 1: The bromine radical adds to the double bond of this compound. This addition can occur at either carbon of the double bond, leading to two possible radical intermediates. The addition occurs in a way that forms the more stable carbon radical. In this case, the bromine radical will add to the C2 carbon, forming a more stable primary radical on C1, rather than adding to C1 to form a less stable secondary α-chloro radical.

Step 2: The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The key to the anti-Markovnikov regioselectivity is the stability of the radical intermediate formed in the first propagation step. The bromine radical adds to the carbon that results in the most stable carbon radical. For this compound, the bromine radical adds to the substituted C2 carbon, placing the radical on the terminal C1 carbon. This intermediate then abstracts a hydrogen from HBr. Consequently, the addition of HBr under radical conditions is expected to yield 1-bromo-2-chloro-3-methylbutane as the major product.

Catalytic Aspects in 2 Chloro 3 Methylbut 1 Ene Chemistry

Development of Catalytic Systems for Synthesis and Transformation

The synthesis of 2-chloro-3-methylbut-1-ene is most commonly achieved through the hydrochlorination of isoprene (B109036). This process, along with its subsequent transformations, can be guided by both homogeneous and heterogeneous catalytic systems.

Homogeneous catalysts, being in the same phase as the reactants, offer high selectivity and activity under mild conditions. In the context of this compound chemistry, these catalysts are crucial for both its formation and isomerization.

The reaction of isoprene with hydrogen chloride often yields a mixture of products, with 3-chloro-3-methyl-but-1-ene (isoprenyl chloride) being a major component, which can then isomerize. google.com Copper(I) chloride (CuCl) has been identified as a key catalyst in this process. evitachem.com Patent literature describes the use of copper(I) halide complexes with trialkyl or triaryl phosphites to catalyze the production of 1-chloro-3-methyl-but-2-ene (prenyl chloride) from isoprene and HCl. google.com These systems also act as isomerization catalysts, facilitating the conversion of the initially formed 3-chloro-3-methyl-but-1-ene. google.com The catalyst is typically a complex of the formula CuX·P(OR)₃, where X can be Cl, Br, or I, and R can be various alkyl or aryl groups. google.com The reaction is generally carried out at low temperatures, between -30 and +30 °C. google.com

Gas-phase reactions catalyzed by hydrogen chloride have also been studied, providing insights into the kinetics and mechanisms of elimination and isomerization reactions of related chloroalkenes. cedia.edu.ec

Table 1: Homogeneous Catalyst Systems

| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| CuX·P(OR)₃ (X=Cl, Br, I; R=alkyl, aryl) | Synthesis / Isomerization | Isoprene + HCl | 1-chloro-3-methyl-but-2-ene, 3-chloro-3-methyl-but-1-ene | Acts as a catalyst for both the initial hydrochlorination and subsequent isomerization. | google.com |

Heterogeneous catalysts provide significant advantages in terms of separation, recovery, and recycling. For reactions involving this compound and its isomers, solid-supported catalysts and nanoparticles have been explored.

Palladium(0) nanoparticles have been shown to be effective for catalyzing olefin isomerization reactions. acs.org While not specifically detailing the isomerization of this compound, the study demonstrates the potential of recyclable Pd(0) nanoparticles, prepared in situ from PdCl₂, for isomerizing various o-alkenylbenzoic acids. acs.org This suggests a potential application for similar allylic chloride systems.

In the realm of functionalization, a nanoporous gold catalyst (AuNPore) has been successfully used for the borylation of C(sp³)–O bonds in dialkyl ethers. acs.org This highlights the potential of heterogeneous gold catalysis for C-X bond functionalization, which could be extended to the C-Cl bond in this compound under specific conditions. The development of solid catalysts often focuses on creating systems with high surface area and well-defined active sites to improve selectivity and efficiency. researchgate.netresearchgate.net

Catalysis in Isomerization Reactions

The isomerization between allylic chlorides, such as this compound and its isomers 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, is a critical aspect of their chemistry. Catalysts play a pivotal role in controlling the equilibrium and kinetics of these transformations.

The conversion of 3-chloro-3-methyl-but-1-ene to 1-chloro-3-methyl-but-2-ene (prenyl chloride) is an industrially significant isomerization. google.com Catalytic systems for this process often involve a combination of a copper source (elemental copper, Cu(I), or Cu(II) chloride), gaseous hydrogen chloride, and a phase-transfer agent like a quaternary ammonium (B1175870) salt or an organic amine. google.com

Theoretical studies have investigated the gas-phase interconversion of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene. cedia.edu.ecresearchgate.net These studies indicate that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene. researchgate.net The isomerization from the less stable to the more stable form is kinetically favored. researchgate.net Palladium-catalyzed isomerization of various olefins has also been demonstrated, achieving high yields under mild conditions, which could be applicable to this system. acs.org

Table 2: Catalysts for Isomerization of Related Allylic Chlorides

| Catalyst System | Isomerization Reaction | Key Features | Reference |

|---|---|---|---|

| Cu(I)/Cu(II) chloride, HCl, Quaternary ammonium salt | 3-chloro-3-methyl-but-1-ene → 1-chloro-3-methyl-but-2-ene | Homogeneous system for producing prenyl chloride. | google.com |

Catalysis in Functionalization and Derivatization

The chlorine atom and the double bond in this compound are reactive sites for catalytic functionalization, enabling the synthesis of more complex molecules. The compound can serve as an intermediate in nucleophilic substitution and addition reactions.

A notable example of catalytic functionalization is the use of related bromo-alkenes in palladium-catalyzed direct C-H activation/functionalization reactions with heteroaromatics like benzoxazole. researchgate.net For instance, the trisubstituted alkenyl bromide, 2-bromo-3-methylbut-2-ene, has been successfully coupled with heteroaromatics. researchgate.net This suggests that this compound could potentially undergo similar palladium-catalyzed cross-coupling reactions, providing a route to introduce the 3-methylbut-1-en-2-yl moiety onto various scaffolds.

Furthermore, recent advances in heterogeneous catalysis have shown the borylation of C(sp³)–O bonds. acs.org While a different bond type, the development of highly active catalysts for breaking and forming bonds at sp³-hybridized carbons opens avenues for the potential catalytic functionalization of the C-Cl bond in this compound.

Mechanistic Insights into Catalyst-Substrate Interactions

Understanding the mechanism of how catalysts interact with this compound is fundamental to optimizing existing catalytic systems and designing new ones.

Theoretical studies on the gas-phase elimination kinetics of related isomers provide insight into the transition states involved. cedia.edu.ecresearchgate.net For example, the elimination of HCl from 1-chloro-3-methylbut-2-ene is suggested to proceed through a six-membered cyclic transition state, whereas 3-chloro-3-methylbut-1-ene follows a more typical four-membered cyclic transition state. researchgate.net These differences in transition state geometry and energy have significant implications for reaction rates and selectivity.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methylbut 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-chloro-3-methylbut-1-ene. These methods allow for the detailed examination of its electronic landscape and prediction of its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively utilized to study the isomers of chloro-methylbutane, including the related compound 2-chloro-3-methylbut-2-ene. uq.edu.auorcid.org DFT methods, such as B3LYP with a cc-pVDZ basis set, have been employed to analyze the structure and molecular characteristics of related chloro-ketone compounds. niscpr.res.innanobioletters.com These studies often involve scanning the potential energy surface to identify various conformers and their minimum energies. niscpr.res.innanobioletters.com The accuracy of DFT in predicting molecular properties like vibrational frequencies and electronic characteristics for polyatomic molecules is well-regarded. nanobioletters.com

For instance, in the study of gas-phase elimination kinetics of related isomers like 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, DFT calculations at the MPW1PW91 level have shown good agreement with experimental kinetic parameters. researchgate.netresearchgate.net These calculations help in understanding reaction mechanisms, such as the uncommon six-membered cyclic transition state proposed for the elimination reaction of 1-chloro-3-methylbut-2-ene. researchgate.netresearchgate.net Furthermore, DFT has been used to investigate the isomerization between these related chloroalkenes, revealing that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene. researchgate.netusfq.edu.ec

The molecular electrostatic potential (MEP) map, often generated from DFT calculations, is a valuable tool for predicting chemical reactivity and the selectivity of reaction sites. niscpr.res.innanobioletters.com

Ab Initio Methods (e.g., MP2)

Ab initio methods, particularly Møller-Plesset perturbation theory (MP2), have been instrumental in studying the reaction mechanisms of chloro-methylbutane isomers. usfq.edu.ec For example, the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene have been examined using both MP2 and DFT methods. researchgate.netresearchgate.net These ab initio calculations provide a high level of theory for investigating reaction pathways and transition states. uq.edu.au

Theoretical calculations at the MP2/6-311G** level have been used to determine the stabilities of related carbocations, showing good agreement with experimental data. acs.org Such studies are crucial for understanding the intermediates that may form during reactions involving this compound and its isomers. The combination of experimental results with high-level ab initio calculations provides a robust framework for understanding solvolytic reactivity and carbocation stability. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and reaction pathways of molecules like this compound. While specific MD studies on this exact compound are not prevalent in the provided results, the principles are widely applied to similar molecules. For instance, MD simulations can reveal steric maps that show the accessibility of electrophilic centers, which is crucial for understanding reaction mechanisms like electrophilic addition.

In the context of reaction pathways, MD simulations can model processes such as substitution (SN1/SN2) and elimination reactions. For SN1 reactions, computational models have been developed to study the ionic dissociation in solution, providing insights into activation free energetics. acs.org These simulations can help elucidate the role of the solvent and the stability of carbocation intermediates, which are key factors in determining the reaction outcome. vaia.com

Transition State Modeling and Energy Landscape Analysis

The modeling of transition states and the analysis of the potential energy landscape are critical for understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational studies on related isomers have successfully modeled transition states for elimination and isomerization reactions. researchgate.netresearchgate.net

For example, in the gas-phase elimination of 1-chloro-3-methylbut-2-ene, a six-membered cyclic transition state was proposed based on DFT calculations, which is an uncommon pathway for alkyl halides. researchgate.netresearchgate.net In contrast, 3-chloro-3-methylbut-1-ene is suggested to eliminate through a more conventional four-membered cyclic transition state. researchgate.net The analysis of the energy landscape revealed that the conversion of 1-chloro-3-methylbut-2-ene to 3-chloro-3-methylbut-1-ene is thermodynamically favored. researchgate.netusfq.edu.ec

The elongation and polarization of the C-Cl bond are often identified as the rate-determining step in these reactions. researchgate.netusfq.edu.ec The stability of the resulting carbocation plays a significant role in determining the reaction pathway, with tertiary carbocations being more stable.

Spectroscopic Parameter Prediction and Validation

Computational methods are frequently used to predict spectroscopic parameters, which can then be validated against experimental data. For instance, DFT calculations can be used to simulate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) spectra. niscpr.res.innanobioletters.com A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. niscpr.res.innanobioletters.com

While specific spectroscopic predictions for this compound were not detailed in the search results, the methodology is well-established. For example, in the study of a related cyclobutyl-ethanone derivative, DFT calculations were used to simulate the FT-IR and NMR spectra, which showed good agreement with the experimental data. niscpr.res.innanobioletters.com PubChem provides computed properties for this compound, including its molecular weight and formula, and references to experimental data such as GC-MS and IR spectra. nih.gov

Theoretical Studies on Stereoelectronic Effects

Theoretical studies are essential for understanding the influence of stereoelectronic effects on the reactivity and stability of molecules like this compound. These effects arise from the spatial arrangement of orbitals and can significantly impact reaction pathways.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The structural framework of 2-Chloro-3-methylbut-1-ene, featuring a five-carbon isoprenoid unit, positions it as a valuable intermediate for the synthesis of more complex molecules. This is particularly relevant in the construction of natural products, pharmaceuticals, and agrochemicals, where the introduction of such branched, functionalized fragments is often a key synthetic step.

Building Blocks for Natural Product Synthesis (e.g., Geraniol)

While direct literature detailing the use of this compound in the synthesis of the monoterpenoid Geraniol is not prominent, its isomeric form, 1-chloro-3-methyl-2-butene (B146958) (commonly known as prenyl chloride), is a widely recognized precursor for introducing the isoprenoid unit found in many natural products. The "prenyl" group (3-methyl-2-butenyl) is a fundamental component of thousands of natural compounds, including cannabinoids, artemisinin, and carotenoids. For instance, the synthesis of artemisinin, a critical antimalarial drug, involves precursors derived from farnesyl diphosphate, which is built from isoprenoid units.

The utility of chlorinated butene derivatives is highlighted in a patented method for preparing intermediates for natural carotenoid products, which utilizes compounds derived from isoprene (B109036). Similarly, prenyl chloride is used in the preparation of fragrance compositions and insect attractants, underscoring the importance of this chlorinated C5 building block in synthesizing biologically active molecules. Given that this compound can be considered a structural isomer of prenyl chloride, its potential application in similar synthetic strategies, particularly those tolerant of its specific reactivity, remains an area for exploration.

Precursors for Pharmaceutical and Agrochemical Intermediates

The incorporation of chlorine atoms into organic molecules is a common strategy in the development of pharmaceuticals and agrochemicals, often enhancing their biological activity or modifying their properties. Haloalkanes and haloalkenes are frequently used as reactive handles for constructing more complex molecular architectures.

Cross-coupling reactions, such as the Heck and Suzuki reactions, are foundational in the pharmaceutical and agrochemical industries for creating carbon-carbon bonds. As a vinyl chloride, this compound is a potential substrate for these powerful synthetic methods. For example, pyrethroids, a major class of synthetic insecticides, are often synthesized through multi-step processes that can involve halogenated intermediates and dehydrohalogenation steps. While specific patents listing this compound as a direct precursor for a commercial agrochemical are not widely cited, its structure is analogous to fragments used in the synthesis of various bioactive compounds.

Functionalization and Derivatization Strategies

The vinyl chloride group is the primary site of reactivity in this compound, enabling a range of functionalization and derivatization reactions. These transformations are key to converting it from a simple starting material into a high-value, complex intermediate.

Organometallic Reactions

Organometallic reactions provide a powerful avenue for transforming C-Cl bonds into new C-C bonds. The formation of a Grignard reagent is a classic example, although the reactivity of alkyl and vinyl chlorides can be low. The general reaction involves treating an organohalide with magnesium metal to produce a highly nucleophilic organomagnesium compound.

A related but often more suitable alternative for less reactive chlorides is the Barbier reaction, where the organometallic reagent is generated in situ in the presence of an electrophile, such as an aldehyde or ketone. For instance, the Barbier reaction of the isomeric 1-chloro-3-methylbut-2-ene with isobutyraldehyde (B47883) has been documented. Furthermore, organocuprate reagents are known to react with vinyl chlorides, offering a pathway for substitution reactions that are not feasible through traditional SN2 mechanisms. These methods suggest that this compound could be converted into a nucleophilic species capable of forming new carbon-carbon bonds.

Table 1: Comparison of Relevant Organometallic Reactions

| Reaction | Reagent | Key Feature | Applicability to Vinyl Chlorides |

| Grignard Reaction | Magnesium (Mg) | Forms a stable R-MgX reagent before adding an electrophile. | Possible, but can be sluggish for vinyl chlorides. |

| Barbier Reaction | Zinc (Zn), Magnesium (Mg), etc. | Generates the organometallic reagent in the presence of the electrophile. | Often more effective for less reactive halides. |

| Gilman (Organocuprate) Reaction | Lithium dialkylcuprate (R₂CuLi) | Acts as a soft nucleophile for substitution and conjugate addition. | Effective for reactions with vinyl halides. |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. As a vinyl halide, this compound is a suitable electrophilic partner for several of these named reactions.

The Heck Reaction couples vinyl or aryl halides with alkenes to form substituted alkenes. This reaction is tolerant of a wide variety of functional groups and is a powerful tool for C-C bond formation. The general catalytic cycle involves the oxidative addition of the vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Suzuki Reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid. This reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents. While specific examples using this compound are not prevalent in literature, the reaction is broadly applicable to vinyl chlorides. A study on the palladium-catalyzed coupling of vinyl chlorides with 2-position methyl groups suggests that a vinyl-allyl isomerization pathway can be involved.

Table 2: Key Cross-Coupling Reactions for Vinyl Chlorides

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Heck Reaction | Vinyl Halide + Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) |

| Suzuki Reaction | Vinyl Halide + Organoboron | Pd(0) complex, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Stille Reaction | Vinyl Halide + Organotin | Pd(0) complex | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Negishi Reaction | Vinyl Halide + Organozinc | Pd(0) or Ni(0) complex | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Polymerization and Copolymerization Studies

The polymerization of haloalkenes is a cornerstone of the polymer industry, with polyvinyl chloride (PVC) being one of the most widely produced plastics. PVC is synthesized through the free-radical polymerization of vinyl chloride monomer.

The study of this compound in polymerization is less common. However, research into the reactions of vinyl chloride with various polymerization catalysts provides insight into its potential behavior. A significant challenge in the coordination polymerization of vinyl chloride is that the insertion of the monomer into a metal-catalyst bond is often followed by a rapid β-chloride elimination step. This process terminates the polymer chain growth and has been a major obstacle to producing copolymers of vinyl chloride with olefins like propylene (B89431) using Ziegler-Natta or metallocene catalysts.

Despite these challenges, the copolymerization of vinyl chloride with other monomers, such as vinyl acetate, is commercially practiced and yields materials with modified properties. Research into controlled radical polymerization techniques has also been applied to vinyl chloride to create novel block copolymers. The potential for this compound to undergo either radical polymerization or to be incorporated as a comonomer with other alkenes remains a subject for further investigation, potentially leading to new polymers with unique properties conferred by its branched, chlorinated structure.

Incorporation into Specialty Polymers and Materials

This compound can be theoretically incorporated as a monomeric unit into various polymer backbones to create specialty polymers with tailored properties. The polymerization of vinyl chloride monomers is a well-established industrial process, and it is plausible that this compound could undergo polymerization through cationic or free-radical mechanisms.

The inclusion of this monomer could impart specific characteristics to the resulting polymer. The chlorine atom provides a site for post-polymerization modification, enabling the grafting of other polymer chains or the introduction of functional groups to alter the material's surface properties, solubility, or reactivity. Furthermore, the pendant chlorine atoms can increase the polymer's flame resistance and alter its polarity.

The bulky isopropyl group adjacent to the polymerizable double bond would likely influence the stereochemistry of the polymerization, potentially leading to polymers with specific tacticities. This, in turn, would have a significant impact on the material's physical and mechanical properties, such as its crystallinity, melting point, and tensile strength. The presence of this branched alkyl group could also enhance the polymer's thermal stability and solubility in organic solvents compared to linear chlorinated polymers like poly(vinyl chloride) (PVC).

A hypothetical comparison of properties between PVC and a polymer of this compound is presented below:

| Property | Poly(vinyl chloride) (PVC) | Hypothetical Poly(this compound) | Rationale for Difference |

| Glass Transition Temperature (Tg) | Typically 82 °C | Potentially higher | The bulky isopropyl group would restrict chain mobility, increasing Tg. |

| Solubility | Soluble in THF, cyclohexanone | Potentially more soluble in a wider range of organic solvents | The branched alkyl groups could disrupt chain packing, facilitating solvation. |

| Crystallinity | Can be amorphous or semi-crystalline | Likely to be amorphous | The irregular structure introduced by the bulky side group would hinder crystallization. |

| Chemical Reactivity | Chlorine atoms can be substituted or eliminated | Chlorine atoms available for similar reactions, potentially with different reactivity due to steric hindrance. | The steric bulk of the isopropyl group might influence the accessibility of the chlorine atom to reagents. |

Investigation of Polymer Microstructure and Properties

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be the primary tools to elucidate the polymer's microstructure. The chemical shifts and coupling constants of the protons and carbons in the polymer backbone and side chains would provide detailed information about the tacticity (isotactic, syndiotactic, or atactic) of the polymer.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of characteristic functional groups, such as the C-Cl bond and the alkyl groups, within the polymer structure.

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry could be employed to determine the molecular weight distribution of the polymer.

The properties of the polymer would be directly correlated with its microstructure. For instance, an isotactic or syndiotactic polymer would likely exhibit a higher degree of crystallinity and a higher melting point compared to an atactic polymer. The bulky isopropyl groups would also be expected to create significant free volume within the polymer matrix, which could influence properties such as gas permeability and the glass transition temperature.

Emerging Applications in Novel Chemical Systems

The unique combination of a vinyl chloride and a branched alkyl group in this compound opens up possibilities for its use in emerging and novel chemical systems.

As a synthetic intermediate, the chlorine atom can be displaced by a variety of nucleophiles in SN2' reactions, given its allylic-like position, to introduce a wide range of functionalities. This could be valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In the field of materials science, there is potential for its use in the development of functional coatings and adhesives. The chlorine atom can promote adhesion to certain substrates, while the hydrocarbon portion of the molecule would provide hydrophobicity.

Furthermore, the reactivity of the double bond allows for its participation in various cycloaddition reactions, potentially leading to the synthesis of novel cyclic compounds and as a building block for new materials with interesting electronic or optical properties. While specific research in these areas is yet to be widely reported, the fundamental chemical reactivity of this compound suggests a promising future in these and other advanced applications.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Chloro-3-methylbut-1-ene by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

Vinylic Protons (=CH₂): Two protons attached to the C1 carbon are expected to appear as two singlets or narrow doublets in the downfield region, typically between 5.0 and 5.5 ppm.

Methine Proton (-CH): The single proton on the C3 carbon, adjacent to the two methyl groups, is expected to produce a septet due to coupling with the six equivalent methyl protons. Its chemical shift would likely be in the 2.5-3.0 ppm range.

Methyl Protons (-CH₃)₂: The six equivalent protons of the two methyl groups attached to the C3 carbon would give rise to a single, strong doublet signal, due to coupling with the C3 methine proton, typically appearing around 1.1 ppm.

The integration of these signals would be expected to yield a ratio of 2:1:6, corresponding to the vinylic, methine, and methyl protons, respectively.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display four signals, one for each chemically non-equivalent carbon atom.

C1 (=CH₂): The terminal alkene carbon is expected to have a chemical shift in the range of 115-125 ppm.

C2 (=C(Cl)-): The C2 carbon, bonded to the chlorine atom and part of the double bond, would be significantly downfield, likely in the 135-145 ppm region.

C3 (-CH): The methine carbon of the isopropyl group is anticipated to appear in the 30-40 ppm range.

C4 (-CH₃): The two equivalent methyl carbons are expected to produce a single signal in the 20-25 ppm range.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Stretch (=C-H): A moderate to weak band above 3000 cm⁻¹, typically around 3080 cm⁻¹, corresponding to the stretching vibration of the sp² hybridized C-H bonds of the vinyl group.

C-H Stretch (-C-H): Strong bands just below 3000 cm⁻¹, in the range of 2870-2960 cm⁻¹, due to the stretching vibrations of the sp³ hybridized C-H bonds in the isopropyl group.

C=C Stretch: A characteristic absorption of medium intensity is expected in the 1640-1660 cm⁻¹ region due to the carbon-carbon double bond stretching vibration.

C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the change in polarizability during vibration, the symmetric C=C double bond stretch is expected to produce a strong and distinct signal in the Raman spectrum, making it a useful tool for identifying the alkene functionality.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

The electron ionization (EI) mass spectrum of this compound, with a molecular weight of approximately 104.58 g/mol , would show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion would appear as a pair of peaks at m/z 104 and m/z 106, with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern provides structural clues. The base peak, which is the most intense signal, is observed at an m/z of 69. This corresponds to the loss of a chlorine atom ([M-Cl]⁺), forming a stable C₅H₉⁺ carbocation. Another significant fragment appears at m/z 41.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment | Source |

|---|---|---|---|

| 104/106 | Low | [C₅H₉Cl]⁺ (Molecular Ion) | |

| 69 | 100% (Base Peak) | [C₅H₉]⁺ | |

| 41 | High | [C₃H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the isolated carbon-carbon double bond (C=C). This functional group undergoes a π → π* electronic transition upon absorption of UV radiation. For non-conjugated alkenes, this transition requires high energy, and thus the maximum absorption (λmax) occurs at short wavelengths in the far UV region. For example, the similar compound 1-pentene (B89616) has a λmax of approximately 178 nm. Consequently, this compound is expected to have its λmax in a similar region (around 170-180 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers (typically 200-800 nm).

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for determining its purity.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property used for identification. The area under the corresponding peak in the chromatogram is proportional to the amount of the compound present, allowing for precise quantitative analysis and purity determination.

The Kovats retention index is a standardized measure of retention time. For this compound, experimental retention indices have been determined on a semi-standard non-polar column.

| Column Type | Retention Index (I) | Source |

|---|---|---|

| Semi-standard non-polar | 626 | |

| Semi-standard non-polar | 629 |

These retention indices can be used to confirm the identity of the compound and to develop analytical methods for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For compounds like this compound, which are relatively non-polar, reversed-phase HPLC is the most applicable method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column.

In a typical application, a mixture containing this compound and other structurally similar chlorinated alkenes would be injected into the HPLC system. The separation would likely be achieved on a C18 or C8 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecyl or octyl silanes, respectively. The choice between C18 and C8 columns depends on the desired retention and selectivity, with C18 providing greater retention for non-polar compounds.

The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a mixture of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the double bond in this compound and related alkenes absorbs ultraviolet light.

A hypothetical separation of a mixture containing this compound and related compounds is presented in the table below. The retention times are illustrative and would vary based on the specific chromatographic conditions.

| Compound | Retention Time (minutes) |

| 1-Chloro-2-methylpropene | 4.8 |

| 3-Chloro-3-methylbut-1-ene | 5.5 |

| This compound | 6.2 |

| 1,4-Dibromobut-2-ene | 7.1 |

This interactive table illustrates the typical elution order in reversed-phase HPLC, where less polar compounds have longer retention times. The conditions are hypothetical: C18 column, mobile phase gradient of acetonitrile and water, at a constant flow rate.

Advanced X-ray Studies (e.g., X-ray Diffraction for derivatives)

Advanced X-ray techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into the three-dimensional structure of molecules at an atomic level. While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and subjected to X-ray diffraction analysis to unequivocally determine their molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of a derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

This technique is instrumental in confirming the stereochemistry of reaction products and understanding intermolecular interactions in the solid state. For instance, a derivative of this compound could be a solid cycloadduct or a metal complex. The crystallographic data would provide precise measurements of the carbon-carbon and carbon-chlorine bond lengths, as well as the bond angles within the molecule, confirming the effects of substituents on the molecular structure.

Below is a hypothetical table of crystallographic data for a fictional crystalline derivative, "Derivative X," of this compound. These parameters are representative of what would be obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 985.4 |

| Z | 4 |

| R-factor | 0.045 |

This interactive table presents hypothetical crystallographic data for a derivative of this compound. 'a', 'b', and 'c' are the unit cell dimensions, 'β' is the angle of the unit cell, 'Volume' is the volume of the unit cell, 'Z' is the number of molecules per unit cell, and the 'R-factor' is an indicator of the quality of the structural model.

Environmental Behavior and Degradation Pathways

Abiotic Degradation Processes in Environmental Matrices

No specific experimental data exists for the non-biological breakdown of this compound under environmental conditions.

Biotic Degradation Pathways

Information regarding the breakdown of this compound by living organisms is not present in the current body of scientific literature.

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-3-methylbut-1-ene, and how are reaction conditions optimized?

Answer:

The compound is commonly synthesized via hydrochlorination of 3-methylbut-1-ene using HCl in the presence of Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂). Reaction conditions are critical:

- Temperature : Lower temperatures (0–25°C) favor kinetic control, minimizing side products like isomerized alkenes .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity .

- Catalyst loading : Excess catalyst may promote over-chlorination, requiring titration for optimization .

Validation via GC-MS or NMR ensures product purity, with yields typically reported between 60–85% depending on substrate purity .

Advanced: How can regioselectivity and isomerization pathways be controlled during synthesis?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric effects : Bulky substituents at the β-position direct Cl addition to the less hindered carbon, as shown in DFT calculations .

- Thermodynamic vs. kinetic control : Elevated temperatures (e.g., 40–60°C) favor thermodynamically stable isomers, while low temperatures retain kinetic products. Isomerization studies using in situ IR or NMR spectroscopy track intermediate stability .

Advanced techniques like flow chemistry enable precise temperature control, reducing undesired isomer formation .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR identifies vinyl proton splitting patterns (δ 4.5–5.5 ppm for CH₂=CH-Cl) and methyl group integration (δ 1.6–1.8 ppm) .

- IR spectroscopy : C-Cl stretching vibrations appear at ~550–650 cm⁻¹, while C=C stretches are ~1650 cm⁻¹ .

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 90 [M⁺-Cl]) confirm molecular identity .

Advanced: How do computational models (e.g., DFT) predict reaction mechanisms and stability?

Answer:

Density Functional Theory (DFT) simulations:

- Map transition states for HCl addition, identifying energy barriers for Markovnikov vs. anti-Markovnikov pathways .

- Calculate thermodynamic stability of isomers by comparing Gibbs free energy (ΔG) of chlorinated products .

Experimental validation involves correlating computational predictions with kinetic data (e.g., Arrhenius plots) and spectroscopic results .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors .

- Protective gear : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?

Answer:

- Design of Experiments (DOE) : Systematic variation of parameters (catalyst loading, solvent polarity) identifies critical factors .

- Statistical analysis : ANOVA tests determine significance of variables (e.g., temperature vs. solvent effects) .

- Cross-lab validation : Reproduce protocols using standardized reagents and equipment to isolate experimental artifacts .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

- Pharmaceutical intermediates : Used in alkylation reactions to introduce branched alkene motifs .

- Polymer precursors : Serves as a monomer in radical-initiated polymerization for functionalized polyolefins .

- Cross-coupling substrates : Participates in Heck or Suzuki reactions to form C-C bonds in drug discovery .

Advanced: How does steric hindrance influence reactivity in nucleophilic substitution reactions?

Answer:

- SN1 vs. SN2 pathways : Steric bulk at the β-carbon disfavors SN2 (due to backside attack obstruction), favoring SN1 mechanisms with carbocation intermediates .

- Solvent effects : Polar protic solvents (e.g., ethanol) stabilize carbocations, accelerating SN1 but reducing stereochemical control .

Kinetic isotope effects (KIE) and Hammett plots quantify steric/electronic contributions .

Basic: How is the purity of this compound assessed post-synthesis?

Answer:

- Chromatography : HPLC with UV detection (λ = 210 nm) quantifies impurities.

- Elemental analysis : Confirm C/H/Cl ratios within ±0.3% of theoretical values .

- Boiling point : Compare observed bp (≈100–105°C) with literature values .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.